

D-64131: A Technical Guide to its Discovery, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **D-64131**, a potent, orally active small-molecule inhibitor of tubulin polymerization. **D-64131**, identified chemically as (5-Methoxy-1H-2-indolyl)-phenylmethanone, emerged from the screening of a novel class of synthetic 2-aroylindoles. It exerts its antimitotic effects by binding to the colchicine site on β -tubulin, leading to microtubule destabilization and cell cycle arrest at the G2/M phase. This guide details the discovery, plausible synthetic routes, mechanism of action, and preclinical efficacy of **D-64131**, presenting key quantitative data in structured tables and visualizing complex processes through detailed diagrams.

Discovery

D-64131 was discovered through a high-throughput screening of a library of synthetic 2-aroylindole derivatives. This screening program aimed to identify novel, synthetically accessible small molecules with potent antimitotic and antitumor activity. The 2-aroylindole scaffold was identified as a promising pharmacophore for tubulin inhibition, and subsequent structure-activity relationship (SAR) studies led to the identification of **D-64131** as a lead compound with significant potential.

Physicochemical and Biological Properties



D-64131 is characterized by its potent inhibition of tubulin polymerization and broad-spectrum anti-proliferative activity against various cancer cell lines, including those with multi-drug resistance (MDR) phenotypes.

Property	Value	Reference
Molecular Formula	C16H13NO2	N/A
Molecular Weight	251.28 g/mol	N/A
IC₅₀ (Tubulin Polymerization)	0.53 μΜ	[1]
Mean IC50 (Tumor Cell Proliferation)	62 nM	[1]
IC₅₀ (U373 Cell Proliferation)	74 nM	[1]
IC₅o (U373 Cell Cycle Arrest)	62.7 nM	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **D-64131** has not been publicly disclosed in the reviewed literature, two primary synthetic strategies for analogous 2-aroylindoles are plausible: Friedel-Crafts acylation and Fischer indole synthesis.

Plausible Synthetic Route 1: Friedel-Crafts Acylation

This approach would likely involve the acylation of a suitable 5-methoxyindole precursor with benzoyl chloride in the presence of a Lewis acid catalyst.

Generalized Experimental Protocol:

- Reaction Setup: A solution of 5-methoxyindole in an appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Lewis Acid: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is added to the solution while maintaining a low temperature (e.g., 0 °C) to control the reaction rate.

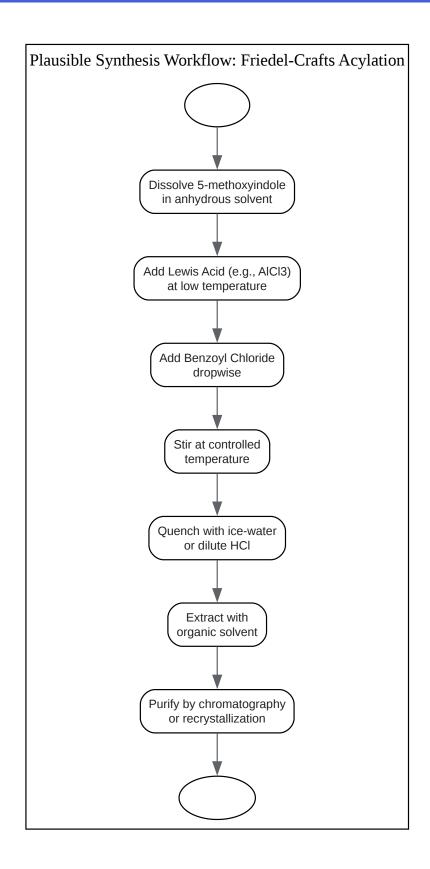






- Acylation: Benzoyl chloride is added dropwise to the reaction mixture. The reaction is then allowed to stir at a controlled temperature (e.g., room temperature) for a specified period.
- Quenching and Extraction: The reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
- Purification: The combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield (5-Methoxy-1H-2-indolyl)-phenylmethanone.





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Caption: Plausible synthesis workflow for **D-64131** via Friedel-Crafts acylation.



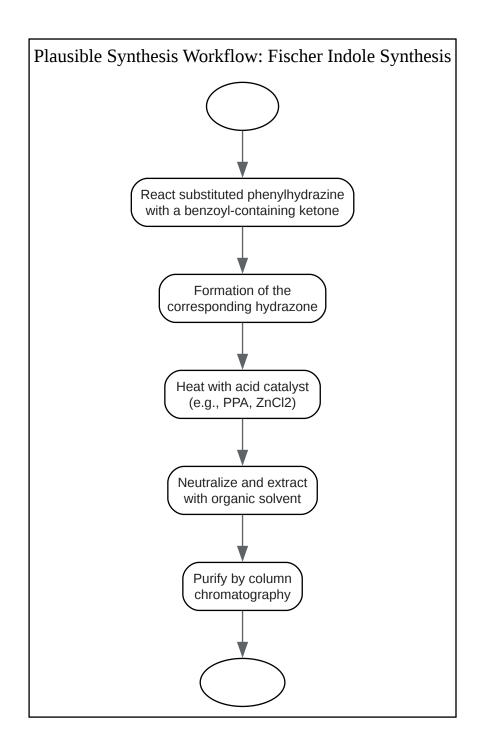
Plausible Synthetic Route 2: Fischer Indole Synthesis

This classic method for indole synthesis could be adapted to produce **D-64131**. It would likely involve the reaction of a substituted phenylhydrazine with a suitable ketone precursor, followed by acid-catalyzed cyclization.

Generalized Experimental Protocol:

- Hydrazone Formation: A substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine) is reacted with a ketone containing the benzoyl group (e.g., 1-phenyl-2-chloroethanone) in a suitable solvent (e.g., ethanol) to form the corresponding phenylhydrazone.
- Cyclization: The formed hydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) and heated to induce cyclization.
- Workup and Purification: The reaction mixture is cooled, neutralized, and the product is
 extracted with an organic solvent. The crude product is then purified using standard
 techniques such as column chromatography to afford the final 2-aroylindole.





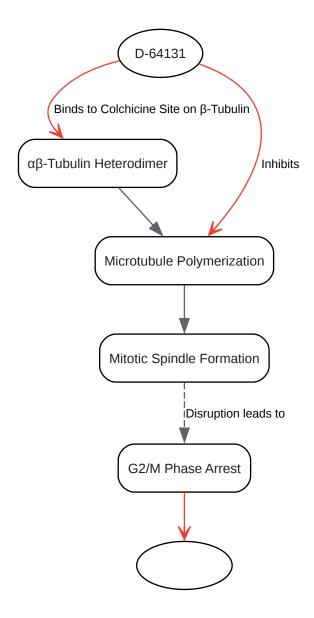
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Caption: Plausible synthesis workflow for **D-64131** via Fischer indole synthesis.

Mechanism of Action: Tubulin Polymerization Inhibition



D-64131 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. It binds to the colchicine binding site on the β -tubulin subunit of the $\alpha\beta$ -tubulin heterodimer. This binding prevents the polymerization of tubulin into microtubules. The destabilization of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]



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Caption: Signaling pathway of **D-64131**-induced apoptosis.

Preclinical In Vivo Efficacy



D-64131 has demonstrated significant anti-tumor activity in preclinical xenograft models. Its oral bioavailability and tolerability at efficacious doses make it a promising candidate for further development.

Parameter	Value	Model System	Reference
Administration Route	Oral (p.o.)	Athymic nude mice	[1]
Tumor Model	Human amelanocytic melanoma MEXF 989 xenograft	Athymic nude mice	[1]
Dosage	200-400 mg/kg/day	Athymic nude mice	[1]
Treatment Schedule	Daily on days 1-5, 8-9, and 15-18	Athymic nude mice	[1]
Efficacy	Significant tumor growth inhibition	Athymic nude mice	[1]
Toxicity	Well tolerated at efficacious doses	Athymic nude mice	[1]
Maximum Tolerated Dose (MTD) of a similar compound (T115)	400 mg/kg	Mice	[3]

Experimental Protocol: Xenograft Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of orally administered **D-64131** in a human melanoma xenograft model.

Materials:

- · Athymic nude mice
- Human amelanocytic melanoma MEXF 989 cells
- D-64131 formulated for oral gavage

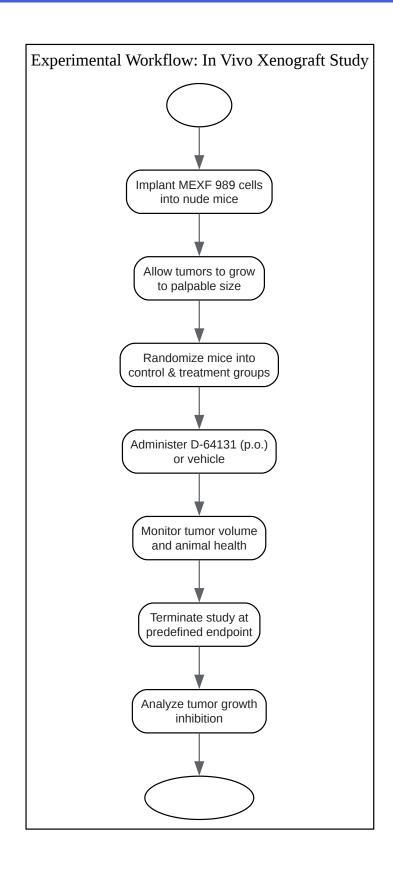


- Vehicle control
- Standard animal housing and monitoring equipment
- Calipers for tumor measurement

Procedure:

- Cell Implantation: Human melanoma MEXF 989 cells are subcutaneously implanted into the flank of athymic nude mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Randomization: Mice are randomized into control and treatment groups.
- Treatment Administration: D-64131 (200 or 400 mg/kg) or vehicle is administered orally according to the specified schedule.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Monitoring: Animal body weight and general health are monitored throughout the study.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.





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Caption: Workflow for in vivo efficacy testing of **D-64131**.



Conclusion

D-64131 is a promising preclinical candidate from the 2-aroylindole class of tubulin polymerization inhibitors. Its potent in vitro activity, efficacy in in vivo models via oral administration, and activity against multi-drug resistant cancer cells highlight its potential for further development as a novel anticancer therapeutic. Future research should focus on elucidating its detailed pharmacokinetic and toxicological profiles and exploring its efficacy in a broader range of cancer models.

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